N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide” is a compound used for scientific research . It is also known by registry numbers ZINC000020644456 . This compound is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc .
Scientific Research Applications
Serotonin Receptor Research
This compound has been identified as a highly selective ligand towards the 5-HT1A receptor . The 5-HT1A receptor is a subtype of serotonin receptor implicated in various neurological and psychiatric conditions. By binding to this receptor, the compound can aid in the study of serotonin’s role in mood regulation, anxiety, and depression.
Neuropharmacology
Due to its selective binding properties, this compound can be used in neuropharmacological research to develop new treatments for central nervous system disorders . It could help in understanding the pharmacokinetics and pharmacodynamics of drugs targeting the serotonin system.
Drug Design and Synthesis
The compound’s structure, featuring a 4-alkyl-1-arylpiperazine scaffold, is significant in the design and synthesis of new drugs . Researchers can use this scaffold as a starting point to create novel compounds with potential therapeutic benefits.
GPCR (G Protein-Coupled Receptors) Studies
Given that a large proportion of drugs target GPCRs, this compound’s interaction with the 5-HT1A receptor provides insights into GPCR-related drug action . This is crucial for developing medications for diseases like diabetes, obesity, and Alzheimer’s.
Blood-Brain Barrier Penetration Studies
The compound’s ability to interact with brain receptors suggests it may cross the blood-brain barrier. This characteristic is essential for developing drugs intended to act within the central nervous system .
Adamantane Derivatives Research
The compound is related to adamantane derivatives, which are known for their applications in antiviral therapies and Parkinson’s disease treatment . Studying this compound could lead to advancements in these areas.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity . Another compound with a similar structure has been reported to exhibit high subtype-selectivity to both α1D and α1A adrenoceptors .
Mode of Action
It’s suggested that the compound interacts with its targets, possibly leading to significant antibacterial and antifungal activity . Another similar compound has been reported to induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking .
Biochemical Pathways
Similar compounds have been reported to exhibit significant activity against various organisms, suggesting that they may affect multiple biochemical pathways .
Result of Action
A similar compound has been reported to exhibit significant cell viability inhibition and apoptotic induction in a bph-1 cell line .
properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S/c1-34-19-5-3-18(4-6-19)30-13-11-29(12-14-30)9-2-8-27-24(32)7-10-31-25(33)20-15-22-23(36-17-35-22)16-21(20)28-26(31)37/h3-6,15-16,20H,2,7-14,17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNHQQMXVQZCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.